Methyl 4-((5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C16H17N3O5S2 and its molecular weight is 395.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Several studies have reported the synthesis and characterization of novel compounds with structural similarities or functionalities related to "Methyl 4-((5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate". These compounds are synthesized through reactions involving sulfonamides, pyridones, or pyrazoles, providing insights into the chemical versatility and potential for modification of the core structure for various applications:
- Elgemeie et al. (2017) explored the synthesis of novel 5-benzoyl-N-substituted-amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, demonstrating their antimicrobial properties. This study lays the groundwork for understanding the antimicrobial application of similarly structured compounds Elgemeie et al., 2017.
- A different study by Sumangala et al. (2012) focused on synthesizing and evaluating cytotoxic and antimicrobial activities of 6-aryl-3-[4-(methylsulfonyl)benzyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines. The findings suggest the potential use of these compounds in medical applications due to their promising biological activities Sumangala et al., 2012.
Green Metric Evaluation
Research on green chemistry and the development of environmentally friendly synthesis methods is also a significant area of interest. Gilbile et al. (2017) described a modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, highlighting the green metrics assessment to minimize waste generation. This approach is crucial for sustainable chemical synthesis practices Gilbile et al., 2017.
Biological Activities
The application of methylsulfonyl-containing compounds in biological contexts is vast. These compounds are evaluated for various biological activities, including antimicrobial, antifungal, and cytotoxic effects:
- Research by El-Sayed (2006) on 1,2,4-triazole derivatives demonstrated antimicrobial activity and potential use as surface active agents, indicating the broader applicability of such compounds in biological and industrial applications El-Sayed, 2006.
- Another study by Herrera et al. (2006) on the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles from 1-(methylthio)acetone and nitriles highlighted the potential for creating biologically active compounds through novel synthetic routes Herrera et al., 2006.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S2/c1-24-15(21)11-5-3-10(4-6-11)14(20)18-16-17-12-7-8-19(26(2,22)23)9-13(12)25-16/h3-6H,7-9H2,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFRTBXMBSYMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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